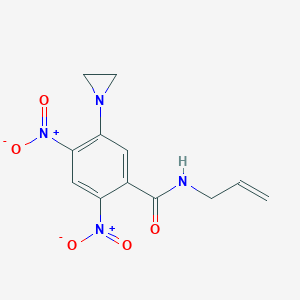
5-(Aziridin-1-yl)-2,4-dinitro-N-(prop-2-en-1-yl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
BENZAMIDE,5-(1-AZIRIDINYL)-2,4-DINITRO-N-2-PROPEN-1-YL-: is a chemical compound known for its significant applications in scientific research, particularly in the fields of chemistry, biology, and medicine. This compound is also referred to as Tretazicar or CB-1954 . It is recognized for its potential as an anticancer prodrug, which becomes active upon enzymatic reduction.
Preparation Methods
Synthetic Routes and Reaction Conditions: The reaction conditions typically require controlled temperatures and the use of specific reagents to ensure the correct substitution and nitration patterns .
Industrial Production Methods: Industrial production of this compound involves large-scale nitration and aziridination processes. These methods are optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques to isolate the desired product .
Chemical Reactions Analysis
Types of Reactions: BENZAMIDE,5-(1-AZIRIDINYL)-2,4-DINITRO-N-2-PROPEN-1-YL- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different nitro derivatives.
Reduction: It is reduced enzymatically to form cytotoxic derivatives that are used in cancer treatment.
Substitution: The aziridine group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Enzymatic reduction typically involves NAD(P)H:quinone oxidoreductase (NQO1) as the reducing agent.
Substitution: Nucleophiles such as amines and thiols are commonly used in substitution reactions.
Major Products Formed:
Oxidation Products: Various nitro derivatives.
Reduction Products: Cytotoxic derivatives like 5-(aziridin-1-yl)-4-hydroxylamino-2-nitrobenzamide.
Substitution Products: Substituted aziridine derivatives.
Scientific Research Applications
BENZAMIDE,5-(1-AZIRIDINYL)-2,4-DINITRO-N-2-PROPEN-1-YL- has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for other chemical compounds.
Biology: Studied for its interactions with biological molecules and its effects on cellular processes.
Medicine: Investigated as an anticancer prodrug that is activated by specific enzymes to form cytotoxic agents.
Industry: Utilized in the development of pharmaceuticals and as a component in certain industrial processes.
Mechanism of Action
The compound exerts its effects through enzymatic reduction. The enzyme NAD(P)H:quinone oxidoreductase (NQO1) reduces BENZAMIDE,5-(1-AZIRIDINYL)-2,4-DINITRO-N-2-PROPEN-1-YL- to a cytotoxic derivative that forms DNA-DNA interstrand crosslinks, leading to cell death . This mechanism is particularly effective in targeting cancer cells, making it a valuable compound in cancer research.
Comparison with Similar Compounds
- BENZAMIDE, 5-(1-AZIRIDINYL)-2-(HYDROXYAMINO)-4-NITRO-
- BENZAMIDE, 5-(1-AZIRIDINYL)-4-(HYDROXYAMINO)-2-NITRO-
Comparison: While these compounds share structural similarities, BENZAMIDE,5-(1-AZIRIDINYL)-2,4-DINITRO-N-2-PROPEN-1-YL- is unique due to its specific substitution pattern and its potent anticancer properties. The presence of the aziridine group and the dinitrobenzamide moiety contribute to its effectiveness as a prodrug, distinguishing it from other similar compounds.
Properties
CAS No. |
35425-47-9 |
|---|---|
Molecular Formula |
C12H12N4O5 |
Molecular Weight |
292.25 g/mol |
IUPAC Name |
5-(aziridin-1-yl)-2,4-dinitro-N-prop-2-enylbenzamide |
InChI |
InChI=1S/C12H12N4O5/c1-2-3-13-12(17)8-6-10(14-4-5-14)11(16(20)21)7-9(8)15(18)19/h2,6-7H,1,3-5H2,(H,13,17) |
InChI Key |
KLVAIKQZHOZXNU-UHFFFAOYSA-N |
Canonical SMILES |
C=CCNC(=O)C1=CC(=C(C=C1[N+](=O)[O-])[N+](=O)[O-])N2CC2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


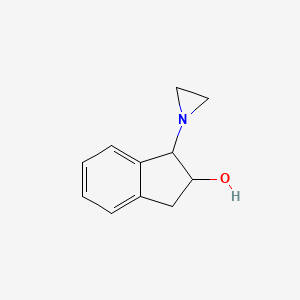

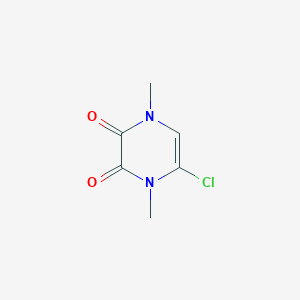
![5-[[Amino-[(2-methylpropan-2-yl)oxycarbonylamino]methylidene]amino]-2-[(2-methylpropan-2-yl)oxycarbonylamino]pentanoic acid](/img/structure/B14000455.png)
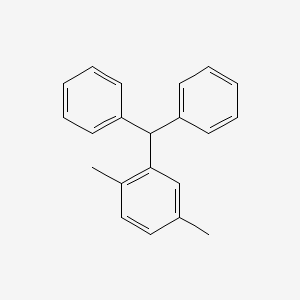
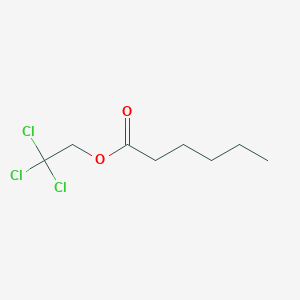
![1-[(2-Hydroxy-5-nitrophenyl)methyl]-4-phenylpiperidin-4-ol](/img/structure/B14000471.png)
![5-(p-Bromophenyl)-5,6,7,8-tetrahydroimidazo[1,5-a]pyridine](/img/structure/B14000478.png)
![1-Phenyl-3-[5-(phenylcarbamothioylamino)pentyl]thiourea](/img/structure/B14000479.png)
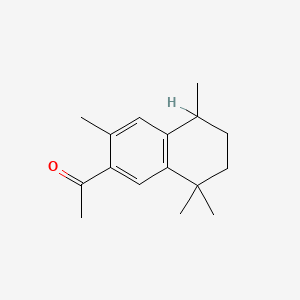
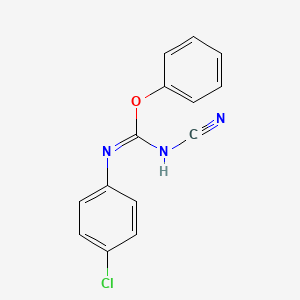

![2,2'-[Piperazine-1,4-diylbis(propane-3,1-diylimino)]bis(3-chloronaphthalene-1,4-dione)](/img/structure/B14000493.png)
![3-[3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-1H-benzimidazole-2-thione](/img/structure/B14000495.png)
